molecular formula C26H27N3O6S2 B2714206 N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide CAS No. 744260-00-2

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide

Cat. No.: B2714206
CAS No.: 744260-00-2
M. Wt: 541.64
InChI Key: MNCMYKOVQWLJHN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the piperazine intermediate with sulfonyl chlorides in the presence of a base.

    Attachment of the phenylethenyl group: This can be done through a Heck reaction, where the piperazine-sulfonyl intermediate reacts with styrene derivatives in the presence of a palladium catalyst.

    Final coupling: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide: shares similarities with other sulfonylpiperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S2/c1-35-24-11-9-23(10-12-24)27-37(33,34)25-13-7-22(8-14-25)26(30)28-16-18-29(19-17-28)36(31,32)20-15-21-5-3-2-4-6-21/h2-15,20,27H,16-19H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCMYKOVQWLJHN-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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